
2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole
Beschreibung
Historical Context and Discovery
The compound 2-(3-bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole (CAS: 1309602-29-6) emerged as a subject of interest in the early 21st century, driven by advancements in heterocyclic chemistry and pharmaceutical research. While its exact discovery date is not explicitly documented, its synthesis aligns with methodologies developed for trifluoromethyl-substituted imidazoles, which gained prominence in the 2010s for their bioactivity. Key precursors like 3-bromo-4-fluorobenzaldehyde, synthesized via halogenation and oxidation protocols, laid the groundwork for its development. The compound’s design reflects trends in medicinal chemistry, particularly in optimizing kinase inhibitors for inflammatory diseases.
Classification and Nomenclature
This compound belongs to the imidazole class of heterocyclic aromatic organic compounds, characterized by a five-membered ring containing two nitrogen atoms. Its systematic IUPAC name, 2-(3-bromo-4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole , derives from the substituents on the imidazole core:
Molecular Formula : C₁₀H₅BrF₄N₂
Molecular Weight : 309.06 g/mol.
Structural Features :
- The imidazole ring contributes π-electron delocalization, enhancing stability.
- Bromine and fluorine atoms introduce steric and electronic effects, while the trifluoromethyl group enhances lipophilicity.
Property | Value/Description | Source |
---|---|---|
CAS Number | 1309602-29-6 | |
SMILES | FC(C1=CNC(C2=CC=C(F)C(Br)=C2)=N1)(F)F | |
InChI Key | XVVQJQHYXUOBDH-UHFFFAOYSA-N |
Significance in Heterocyclic Chemistry
Imidazoles are pivotal in drug design due to their versatility in forming hydrogen bonds and interacting with biological targets. The trifluoromethyl group in this compound:
- Enhances metabolic stability by resisting oxidative degradation.
- Modulates electron density on the imidazole ring, influencing reactivity in cross-coupling reactions.
The bromo-fluoroaryl substituent enables directed functionalization (e.g., Suzuki-Miyaura coupling), making the compound a valuable intermediate for synthesizing polycyclic architectures.
Related Compounds and Derivatives
Structural analogs of this compound exhibit varied pharmacological and chemical properties:
These derivatives highlight the role of substituent engineering in tuning bioactivity. For instance, replacing fluorine with methyl () alters steric bulk, while CF₃S groups () introduce sulfur-based interactions with protein targets.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4N2/c11-6-3-5(1-2-7(6)12)9-16-4-8(17-9)10(13,14)15/h1-4H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQJQHYXUOBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole is a compound within the imidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H6BrF3N2
- Molecular Weight : 299.07 g/mol
- CAS Number : 10751154
Antibacterial Activity
Research indicates that compounds with imidazole structures exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study on related imidazole derivatives highlighted that the presence of electron-withdrawing groups and specific aryl substitutions are crucial for antibacterial efficacy .
Compound | Activity Against MRSA | Structure Features |
---|---|---|
This compound | Moderate | Contains bromine and trifluoromethyl substituents |
Antiviral Activity
The compound has shown promise in antiviral applications. In a study evaluating various imidazole derivatives, it was found that certain structural modifications could enhance activity against HIV-1 integrase (IN) interactions. Compounds exhibiting more than 50% inhibition were considered active, with some derivatives reaching up to 89% inhibition .
Compound | Percentage Inhibition | Target |
---|---|---|
This compound | 67% | HIV-1 IN |
Antiparasitic Activity
Imidazole derivatives have also been investigated for their antiparasitic properties, particularly against Plasmodium species. The incorporation of trifluoromethyl groups has been associated with improved activity against malaria parasites, suggesting a potential therapeutic role in treatment strategies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication.
- Cell Membrane Disruption : Imidazole derivatives can disrupt cell membranes, leading to cell death in susceptible pathogens.
Study 1: Antibacterial Efficacy
In a comparative study of various imidazole derivatives, this compound demonstrated moderate antibacterial activity against MRSA strains. The study aimed to identify structure-activity relationships (SAR) that could guide further modifications for enhanced efficacy .
Study 2: Antiviral Potential
A series of experiments assessed the antiviral potential of imidazole derivatives against HIV-1. The findings indicated that the tested compound significantly inhibited the IN-LEDGF/p75 interaction, which is critical for viral replication. This inhibition was dose-dependent, with optimal concentrations yielding substantial antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electron-Withdrawing Groups : The bromo-fluoro combination in the target compound increases electrophilicity compared to chloro or methyl substituents, enhancing reactivity in cross-coupling reactions .
- Melting Points : Analogous compounds, such as 2-(4-(bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, exhibit melting points of 152–154°C, suggesting that the target compound may share similar thermal stability .
Vorbereitungsmethoden
Base-Catalyzed Alkylation and Suzuki Coupling
A widely used approach involves the base-catalyzed alkylation of a chiral alcohol intermediate with 4-halo heterocycles, followed by Suzuki coupling with appropriate aryl boronic acids or halides.
- Procedure : The chiral alcohol is reacted with 4-bromo-3-(trifluoromethyl)phenyl derivatives under basic conditions (e.g., sodium hydride in dimethylformamide) at reflux temperature (~0°C to room temperature) for 1-2 hours.
- Outcome : This yields the 1-aryl-1,2,3-imidazole derivative with the trifluoromethyl group introduced on the aromatic ring.
- Purification : Crude products are recrystallized from ethanol, and purity is assessed by thin-layer chromatography (TLC) and melting point determination.
- Yield : Typically moderate to good yields are reported, with purity confirmed by spectral methods.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Another method involves the synthesis of imidazole derivatives via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Procedure : The reaction of 3-(4-ethynylpiperazin-1-yl)benzo[d]isoxazole with 1-(4-bromo-3-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole in the presence of CuSO4·5H2O, sodium ascorbate, tert-butanol, and water at room temperature for 4 hours.
- Outcome : Formation of 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-2,3-imidazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole.
- Purification : Recrystallization from ethanol, TLC, and melting point analysis.
- Significance : This method allows the introduction of complex substituents on the imidazole ring with high regioselectivity and yields.
Condensation and Substitution Reactions
- Condensation : The formation of benzimidazole intermediates by condensation of o-phenylenediamine with substituted benzaldehydes (e.g., 3-fluorobenzaldehyde) in toluene or xylene at elevated temperatures (~110°C) under air oxidation.
- Substitution : Subsequent reaction of benzimidazole with substituted bromomethyl-imidazole derivatives using sodium hydride as a base at room temperature to yield substituted imidazole-benzimidazole hybrids.
- Purification and Characterization : Recrystallization and spectral analysis ensure product purity and structure confirmation.
Summary Table of Preparation Methods
Analytical and Characterization Techniques
The synthesized compounds are characterized using:
- Melting Point Determination : Open capillary method to assess purity.
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity.
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and proton NMR to confirm chemical structure.
- Mass Spectrometry (MS) : To determine molecular weight and confirm molecular formula.
Research Findings and Notes
- The presence of electron-withdrawing groups such as trifluoromethyl and halogens (Br, F) influences the reactivity and biological activity of the imidazole derivatives.
- Base-catalyzed alkylation followed by Suzuki coupling is a versatile and effective route for introducing aryl substituents.
- Copper-catalyzed azide-alkyne cycloaddition provides a mild and regioselective method to synthesize complex imidazole derivatives.
- The purity and yield of the final compounds depend significantly on reaction conditions such as temperature, solvent, and catalyst loading.
- The synthetic intermediates and final products can form acid or base salts, enhancing their pharmaceutical applicability.
Q & A
Basic: What are the standard synthetic protocols for 2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole?
Answer:
The synthesis typically involves coupling reactions between substituted phenyl precursors and imidazole intermediates. For example, halogenated aromatic aldehydes (e.g., 3-bromo-4-fluorobenzaldehyde) may react with trifluoromethyl-substituted imidazole derivatives under Pd-catalyzed cross-coupling conditions. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO are used to stabilize intermediates .
- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) enhance regioselectivity in aryl halide couplings .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates the product, followed by recrystallization for purity .
Basic: How is the purity and structural integrity of this compound confirmed experimentally?
Answer:
Validation involves:
- Elemental analysis : Combustion analysis (C, H, N) confirms stoichiometry, with <0.4% deviation from theoretical values .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and CF₃ groups (¹³C δ ~120 ppm, q, J = 270 Hz) are diagnostic .
- IR : Stretching frequencies for C-Br (500–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) validate substituents .
- X-ray crystallography : Single-crystal structures resolve bond lengths/angles (e.g., Br–C bond ~1.89 Å) .
Advanced: What computational methods predict the reactivity of this compound in biological systems?
Answer:
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., enzymes with hydrophobic pockets accommodating CF₃ groups) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps predict electron transfer) .
- MESP maps : Identify electrophilic regions (e.g., Br atom) for nucleophilic attack .
Advanced: How to address discrepancies between spectroscopic data and X-ray crystallography results?
Answer:
- Validation software : SHELXL refines crystallographic models, flagging outliers (e.g., R-factor >5% suggests misassigned peaks) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to explain packing effects not evident in solution NMR .
- Dynamic NMR : Resolves conformational exchange broadening in spectra if crystal symmetry differs from solution .
Basic: What are the key spectroscopic features (NMR, IR) that characterize this compound?
Answer:
- ¹H NMR :
- Imidazole C-H proton: δ ~7.5 ppm (singlet) .
- Aromatic protons: Split into multiplets due to Br/F substituents (e.g., J = 8–10 Hz for ortho-F coupling) .
- ¹³C NMR :
- CF₃: δ ~122 ppm (quartet, J = 270 Hz) .
- C-Br: δ ~115 ppm .
- IR : Strong absorption at ~1130 cm⁻¹ (C-F stretch) and ~520 cm⁻¹ (C-Br) .
Advanced: How to determine crystal structure and intermolecular interactions?
Answer:
- Data collection : Use a Bruker APEX II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .
- Structure solution : SHELXT generates initial models; SHELXL refines anisotropic displacement parameters .
- Intermolecular analysis : Mercury software visualizes π-π stacking (3.5–4.0 Å) and halogen bonding (Br···N ≈ 3.3 Å) .
Basic: What are the common by-products or impurities formed during synthesis?
Answer:
- Dehalogenation : Partial loss of Br/F under reducing conditions yields des-halo derivatives .
- Oxygenation : Trace H₂O in solvents may oxidize imidazole C-H to hydroxylated by-products .
- Detection : LC-MS (ESI+) identifies impurities via m/z deviations (e.g., +16 Da for hydroxylation) .
Advanced: What strategies optimize reaction yield when introducing bromo and fluoro substituents?
Answer:
- Protecting groups : Use TMS- or BOC-protected imidazoles to prevent undesired coupling .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and minimizes decomposition .
- Fluorine-directed metalation : LiTMP selectively deprotonates positions ortho to F, enhancing regiocontrol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.